molecular formula C6H16N2 B1204392 N-Propyl-1,3-propanediamine CAS No. 23764-31-0

N-Propyl-1,3-propanediamine

Cat. No.: B1204392
CAS No.: 23764-31-0
M. Wt: 116.2 g/mol
InChI Key: OWKYZAGJTTTXOK-UHFFFAOYSA-N
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Description

Historical Trajectory and Contemporary Significance of Aliphatic Diamines

Aliphatic diamines are organic compounds characterized by the presence of two amino groups attached to an aliphatic carbon backbone. wikipedia.org These compounds have long been fundamental building blocks in organic synthesis and polymer chemistry. Historically, the development and study of simple diamines like ethylenediamine (B42938) and 1,6-diaminohexane were pivotal, with the latter being a key monomer for the production of Nylon 6-6. wikipedia.org Lower aliphatic amines are typically gases or liquids with a characteristic fishy odor. ncert.nic.in

The contemporary significance of aliphatic diamines is vast, spanning numerous industrial sectors. They serve as crucial intermediates in the manufacturing of a wide array of products, including:

Polymers: Diamines are essential monomers for preparing polyamides, polyimides, and polyureas. wikipedia.org They also function as cross-linking agents and polyurethane extenders. fishersci.ca

Pharmaceuticals: The diamine motif is present in many biologically active molecules, and these compounds are used as intermediates in the synthesis of various drugs. fishersci.caontosight.aialkylamines.com

Agrochemicals: They are used as building blocks in the creation of crop protection products. fishersci.cabasf.com

Other Applications: Their utility extends to textile finishing, fuel additives, lubricants, dyes, and as ligands in coordination chemistry. wikipedia.orgfishersci.caalkylamines.combasf.com

Compounds like 1,3-diaminopropane (B46017), the parent structure of the subject of this article, are used in synthesizing heterocycles and as corrosion inhibitors. fishersci.cawikipedia.org The versatility and reactivity of the amino groups make aliphatic diamines a cornerstone of modern chemical manufacturing.

Foundational Research Perspectives on N-Propyl-1,3-propanediamine

This compound, also known by its IUPAC name N'-propylpropane-1,3-diamine, is a specific aliphatic diamine with the chemical formula C6H16N2. nih.govnist.gov Foundational research on this compound has focused on establishing its fundamental physicochemical properties, characterizing its structure through spectroscopic methods, and exploring its synthetic pathways.

The compound is a colorless liquid at room temperature and is soluble in water and many polar organic solvents, a common trait for lower aliphatic amines. ncert.nic.insigmaaldrich.com Its identity and purity are typically confirmed using a combination of analytical techniques. Spectroscopic data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are vital for its characterization. nih.govnist.govnist.gov For instance, studies on related long-chain diamines have utilized NMR and LC/MS to characterize and quantify the components in raw materials. nih.gov

While specific, detailed synthetic procedures for this compound are not extensively published in foundational literature, its synthesis can be inferred from established reactions for similar amines. A common method for preparing such amines involves the alkylation of a primary amine. In this case, reacting 1,3-diaminopropane with a propylating agent like 1-bromopropane (B46711) would be a logical route. Another approach could involve the reductive amination of an appropriate aldehyde with an amine. The synthesis of related compounds, such as N-oleyl-1,3-propylenediamine, has been achieved by reacting the diamine with formic acid. prepchem.com

Table 1: Physicochemical Properties of this compound

Data sourced from multiple references. nih.govnist.govsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

Structural Framework and Functional Group Paradigm in this compound Reactivity

The reactivity of this compound is dictated by its molecular structure, which features a three-carbon backbone separating two nitrogen atoms, with a propyl group attached to one of these nitrogens. sigmaaldrich.comsigmaaldrich.com This arrangement results in two distinct functional groups: a primary amine (-NH2) at one end and a secondary amine (-NH-) at the other. sigmaaldrich.com This asymmetry is crucial as the primary and secondary amines exhibit different reactivities.

The presence of these two nucleophilic centers allows the molecule to participate in a variety of chemical reactions.

Basicity: Like other aliphatic amines, this compound is a base due to the lone pair of electrons on the nitrogen atoms. It will react with acids to form ammonium (B1175870) salts. Aliphatic amines are generally stronger bases than ammonia (B1221849) because the electron-donating alkyl groups increase the electron density on the nitrogen atom. ncert.nic.in

Acylation: Both the primary and secondary amine groups can react with acylating agents such as acid chlorides and anhydrides in nucleophilic substitution reactions to form amides. This reaction is fundamental in polymer synthesis and organic functional group transformations. ncert.nic.in

Alkylation: The amine groups can be further alkylated, offering pathways to synthesize more complex polyamines.

Coordination Chemistry: The two nitrogen atoms can act as Lewis bases, donating their lone pairs to metal ions. This allows this compound to function as a bidentate or chelating ligand, forming stable coordination complexes with various metals. The parent compound, 1,3-diaminopropane, is known to form such complexes. fishersci.ca

Polymerization: The difunctional nature of the molecule makes it a suitable monomer or cross-linking agent in polymerization reactions, particularly for forming polyamides and epoxy resins. ontosight.aiontosight.ai

The combination of a primary and a secondary amine within the same molecule provides a versatile platform for selective chemical modifications, making this compound a valuable intermediate in specialized chemical synthesis.

Table of Compounds

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-propylpropane-1,3-diamine
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InChI

InChI=1S/C6H16N2/c1-2-5-8-6-3-4-7/h8H,2-7H2,1H3
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InChI Key

OWKYZAGJTTTXOK-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H16N2
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DSSTOX Substance ID

DTXSID8066929
Record name N-Propylpropane-1,3-diamine
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Molecular Weight

116.20 g/mol
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CAS No.

23764-31-0
Record name N-Propyl-1,3-propanediamine
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Record name 3-(n-Propylamino)propylamine
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Record name N-Propyl-1,3-propanediamine
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Record name 1,3-Propanediamine, N1-propyl-
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Record name N-Propylpropane-1,3-diamine
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Record name N-propylpropane-1,3-diamine
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Record name N-PROPYL-1,3-PROPANEDIAMINE
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Advanced Synthetic Methodologies for N Propyl 1,3 Propanediamine and Its Derivatives

Catalytic Hydrogenation Strategies

Catalytic hydrogenation is a cornerstone of industrial amine synthesis, primarily involving the reduction of nitriles. The synthesis of N-propyl-1,3-propanediamine and related diamines often starts from precursors like acrylonitrile (B1666552), which undergoes amination followed by hydrogenation. wikipedia.org

Optimization of Catalyst Systems for Amine Synthesis

The efficiency of converting nitrile intermediates to primary amines via hydrogenation is highly dependent on the catalyst system. Common industrial methods for producing analogous diamines often utilize acrylonitrile as a starting material. google.comgoogle.com For instance, the synthesis of N,N-dimethyl-1,3-propanediamine involves the reaction of acrylonitrile with dimethylamine (B145610) to form dimethylaminopropionitrile, which is then catalytically reduced. google.comgoogle.com

The choice of catalyst is critical to maximize yield and selectivity while minimizing side reactions. Raney-type catalysts, particularly Raney Nickel and Raney Cobalt, are widely employed due to their high activity and cost-effectiveness. google.comgoogle.com Other supported metal catalysts, such as nickel or cobalt on carriers like diatomaceous earth, or precious metal catalysts like palladium and platinum, are also used. google.comgoogle.com The addition of basic co-catalysts or promoters, such as sodium hydroxide (B78521) or other alkali metal hydroxides, can significantly improve the selectivity towards the desired diamine by suppressing the formation of secondary and tertiary amine byproducts. google.com

Research into bimetallic catalysts has shown promise for enhancing catalytic activity and product yield. For example, in the hydrogenation of 3-hydroxypropanal (B37111) to 1,3-propanediol (B51772), a related reduction process, a bimetallic Ru-Ni/SiO₂ catalyst demonstrated superior performance compared to its monometallic counterparts, achieving a product yield of over 99%. rsc.org The introduction of ruthenium (Ru) to the nickel (Ni) catalyst was found to increase the dispersion of Ni species and promote the generation of active hydrogen, leading to higher efficiency. rsc.org Such principles can be applied to optimize catalyst systems for producing this compound.

Table 1: Catalyst Systems in the Hydrogenation of Nitrile Precursors for Diamine Synthesis

Precursor Catalyst Co-catalyst/Promoter Product Yield Reference
Dimethylaminopropionitrile Raney-Ni Caustic alkali aqueous solution N,N-dimethyl-1,3-propanediamine ~93% google.com
N-(2-cyanoethyl)-3-aminopropionitrile Cobalt or Nickel on Alumina Ammonia (B1221849) N-(3-aminopropyl)-1,3-propanediamine 71% (two steps) google.com
Acrylonitrile Raney Nickel Sodium Hydroxide 1,3-Diaminopropane (B46017) N/A google.com

Process Intensification in this compound Production

Process intensification aims to develop smaller, more efficient, and more sustainable manufacturing processes. In the context of diamine production, this often involves shifting from batch reactors to continuous systems, such as fixed-bed reactors. A patented method for producing N-(3-aminopropyl)-1,3-propanediamine utilizes a fixed-bed reactor for the initial reaction of ammonia and acrylonitrile, followed by direct catalytic hydrogenation of the resulting intermediate without purification. google.com This two-step continuous process can achieve a total yield of over 80% and offers advantages like simplified processing, reduced waste, and suitability for industrial-scale production. google.com

Similarly, a continuous process for preparing N,N-dimethyl-1,3-propanediamine has been developed using two sequential fixed-bed reactors. google.com The first reactor handles the synthesis of the dimethylaminopropionitrile intermediate, achieving over 99% conversion and selectivity. The product stream is then directly fed into a second reactor for hydrogenation over a Raney-Ni catalyst, resulting in a yield of the final diamine of not less than 98%. google.com This integrated, continuous approach is energy-efficient and suitable for large-scale manufacturing. google.com Another method involving reactive distillation with a zirconia-supported palladium catalyst has also been reported to enhance the conversion of 1,3-propanediamine to N-(3-aminopropyl)-1,3-propanediamine, reaching over 80% conversion by effectively controlling side reactions. google.com

Chemoenzymatic Transformations

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the practicality of chemical reactions to create complex molecules like chiral amines. nih.gov This approach is particularly valuable for producing enantiomerically pure compounds.

Enantioselective Desymmetrization of 1,3-Propanediamine Derivatives

Chiral 1,3-propanediamine frameworks are present in many bioactive molecules and chiral catalysts. researchgate.netresearchgate.net A powerful strategy to access these structures is the enantioselective desymmetrization of prochiral 2-substituted 1,3-propanediamine derivatives. Lipases, a class of enzymes, have been successfully used in organic solvents for this purpose. researchgate.netacs.org

In one study, a panel of prochiral 2-aryl-1,3-propanediamines was desymmetrized through a lipase-catalyzed reaction. nih.gov Using lipase (B570770) from Pseudomonas cepacia (PSL-C) and diallyl carbonate as an acyl donor in 1,4-dioxane, researchers achieved high enantiopurity and good yields of the mono-protected diamine derivatives. researchgate.netnih.gov The optimization of reaction parameters such as the specific lipase, solvent, and temperature was crucial for achieving high stereoselectivity. researchgate.net This enzymatic approach provides a direct and efficient route to enantioenriched 1,3-propanediamine building blocks. acs.org Beyond enzymatic methods, non-enzymatic desymmetrization using chiral phosphoric acids as catalysts has also been developed, expanding the scope to include C-2-disubstituted 1,3-propanediamine substrates. researchgate.net

Table 2: Enzymatic Desymmetrization of 2-Aryl-1,3-propanediamine Derivatives

Substrate Enzyme/Catalyst Acyl Donor Solvent Key Finding Reference
Prochiral 2-aryl-1,3-propanediamines Lipase from Pseudomonas cepacia (PSL-C) Diallyl carbonate 1,4-Dioxane High enantiopurity and good yields of mono-acylated products. researchgate.netnih.gov

Development of Chiral Amine Precursors

The synthesis of chiral amines can be achieved through the enzymatic transformation of prochiral precursors. Amine dehydrogenases (AmDHs) and transaminases are key enzymes in this field, capable of converting ketones or aldehydes into chiral amines with high stereoselectivity. nih.gov Protein engineering has been instrumental in broadening the substrate scope and enhancing the stability of these enzymes for industrial applications. nih.gov

Engineered AmDHs, for example, can catalyze the reductive amination of a ketone using ammonia as the amine donor and NAD(P)H as a cofactor. nih.gov Similarly, engineered transaminases have been developed that utilize novel amino donors, such as specific diamines, to drive the reaction equilibrium towards the desired chiral amine product, achieving excellent conversions for various prochiral ketones. nih.gov These biocatalytic systems offer a sustainable and efficient alternative to traditional chemical methods for producing pharmaceutically relevant chiral amines, which can serve as precursors for more complex derivatives of this compound. nih.gov

Innovative Organic Synthetic Routes

While catalytic hydrogenation of nitriles is a dominant industrial method, alternative routes provide different avenues to this compound and its derivatives. One established pathway to the parent 1,3-diaminopropane involves the amination of acrylonitrile followed by hydrogenation of the resulting aminopropionitrile. wikipedia.org

An alternative approach involves the reaction of acrolein with an appropriate amine. google.com For example, the synthesis of N,N'-disubstituted 1,3-propanediamines has been achieved by reacting acrolein with a primary or secondary amine, such as 3,4-dimethoxy-N-methylphenethylamine, in an aprotic solvent like tetrahydrofuran. google.com This reaction forms an imine intermediate which is subsequently reduced in situ, typically via catalytic hydrogenation, to yield the final 1,3-propanediamine derivative. google.com This method avoids the use of acrylonitrile, offering a different starting point for constructing the 1,3-diamine backbone.

Another route starts with diisopropylamine (B44863) and acrylonitrile, which undergo a reflux reaction to produce N,N-diisopropyl propionitrile. google.com This intermediate is then reduced using sodium borohydride (B1222165) in ethanol (B145695) to yield N,N-diisopropyl-1,3-propanediamine. This method is noted for its simple process and mild reaction conditions. google.com These alternative routes highlight the versatility of organic synthesis in accessing a range of substituted 1,3-propanediamine structures.

Multicomponent Reactions Incorporating Diamine Scaffolds

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the starting materials. slideshare.net These reactions are prized for their high atom economy, step efficiency, and ability to rapidly generate libraries of complex molecules. organic-chemistry.org The bifunctional nature of this compound, possessing two nucleophilic amine groups, makes it an intriguing substrate for MCRs, allowing for the construction of unique molecular architectures such as peptidomimetics and polymers. organic-chemistry.orgwikipedia.org

Two of the most prominent isocyanide-based MCRs are the Passerini and Ugi reactions.

Passerini Reaction: Discovered by Mario Passerini in 1921, this three-component reaction involves an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to yield an α-acyloxy amide. wikipedia.orgrsc.org The reaction mechanism is generally considered to be concerted, proceeding through a cyclic transition state, especially in apolar solvents. rsc.org While the classic Passerini reaction does not directly involve an amine, its principles can be adapted. However, the Ugi reaction is more directly relevant to diamine chemistry.

Ugi Reaction: First reported by Ivar Karl Ugi in 1959, the Ugi reaction is a four-component reaction between a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid, which together form a bis-amide. wikipedia.org This one-pot synthesis is exceptionally versatile and has a high atom economy, with the only byproduct being a molecule of water. wikipedia.org

The mechanism of the Ugi reaction typically begins with the formation of an imine from the amine and the carbonyl compound. organic-chemistry.orgwikipedia.org This is followed by the nucleophilic addition of the isocyanide and the carboxylic acid, culminating in a Mumm rearrangement to yield the final stable α-aminoacyl amide product. wikipedia.org

When a diamine such as this compound is used as the amine component, several outcomes are possible. If one amine group reacts, it can lead to the formation of a complex molecule with a pendant primary or secondary amine, which is available for further functionalization. If both amine groups participate, either with the same or different sets of reactants, it can lead to the formation of oligomers or polymers. This makes the Ugi reaction a powerful tool for creating novel materials and complex molecular scaffolds from diamine precursors. wikipedia.org

FeaturePasserini ReactionUgi Reaction
Number of ComponentsThree slideshare.netFour organic-chemistry.org
ReactantsAldehyde/Ketone, Carboxylic Acid, Isocyanide wikipedia.orgAldehyde/Ketone, Carboxylic Acid, Isocyanide, Amine wikipedia.org
Productα-Acyloxy amide organicreactions.orgα-Aminoacyl amide (Bis-amide) wikipedia.org
Relevance to DiaminesIndirect; variants could potentially incorporate amine functionality.Direct; the amine component can be a diamine like this compound, allowing for complex scaffold or polymer synthesis. organic-chemistry.orgwikipedia.org

Sustainable Synthesis Approaches for this compound

The principles of green chemistry prioritize the development of synthetic routes that are more environmentally benign, efficient, and economically viable. For a fundamental chemical like this compound, sustainable synthesis is of significant industrial importance.

Reductive Amination: Reductive amination, or reductive alkylation, is a highly versatile and powerful method for forming C-N bonds. masterorganicchemistry.com It typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the target amine. youtube.com This method avoids the problems of over-alkylation often seen with alkyl halides. masterorganicchemistry.com

To synthesize this compound, one could employ two main strategies:

Reaction of propanal with 1,3-diaminopropane .

Reaction of propylamine with a suitable three-carbon aldehyde containing a protected amino group, followed by deprotection.

Modern reductive amination procedures often use mild and selective reducing agents like sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com The use of NaBH₃CN is particularly advantageous as it can selectively reduce the iminium ion in the presence of the starting aldehyde, allowing for a convenient one-pot procedure. masterorganicchemistry.com These methods are considered sustainable due to their high yields, operational simplicity, and often mild reaction conditions. organic-chemistry.org

Synthesis via Acrylonitrile: A common industrial route to N-substituted propylamines involves a two-step process starting from acrylonitrile. This method is used for analogous compounds like N,N-dimethyl-1,3-propanediamine. google.com

Michael Addition: Propylamine is reacted with acrylonitrile in a conjugate addition reaction (cyanoethylation) to form N-propyl-3-aminopropionitrile.

Catalytic Hydrogenation: The resulting nitrile is then reduced to the primary amine. This step is typically carried out using a catalyst such as Raney Nickel under a hydrogen atmosphere.

This approach is highly efficient and can be adapted for continuous production, which is a key feature of sustainable industrial processes. google.com For example, a patented method for a related diamine reports yields of over 98% for the hydrogenation step. google.com

Bio-based Routes: A frontier in sustainable chemistry is the use of biotechnological methods to produce platform chemicals from renewable resources. While the direct microbial synthesis of this compound is not established, significant progress has been made in the biosynthesis of its core precursor, 1,3-diaminopropane (1,3-DAP) . nih.gov

Researchers have engineered metabolic pathways in microorganisms like Escherichia coli to produce 1,3-DAP from bio-based feedstocks. nih.gov For instance, synthetic pathways have been constructed that convert L-aspartate, derived from glucose, into 1,3-DAP. nih.gov This bio-produced 1,3-DAP can then serve as a renewable starting material for the synthesis of this compound through established, efficient chemical transformations like the reductive amination with propanal described above. This hybrid chemo-enzymatic or bio-chemical approach represents a promising avenue for a fully sustainable manufacturing process.

MethodKey Starting MaterialsReagents/CatalystsAdvantages
Reductive AminationPropanal, 1,3-DiaminopropaneSelective reducing agents (e.g., NaBH₃CN, NaBH(OAc)₃) masterorganicchemistry.comHigh versatility, high yield, one-pot procedure, avoids over-alkylation. masterorganicchemistry.com
Acrylonitrile RoutePropylamine, Acrylonitrile, HydrogenBase (for Michael add.), Raney-Ni or Pd/C (for hydrogenation) google.comgoogle.comHigh efficiency, suitable for continuous industrial production, high yields. google.com
Bio-based Hybrid RouteRenewable feedstock (e.g., glucose), PropanalEngineered microbes (for 1,3-DAP), chemical reagents for subsequent propylation. nih.govUses renewable starting materials, potential for reduced carbon footprint, aligns with green chemistry principles.

Applications in Advanced Materials and Organic Functionalization

N-Propyl-1,3-propanediamine as a Core Building Block in Heterocycle Synthesis

The presence of two nucleophilic nitrogen centers makes this compound an ideal precursor for the construction of nitrogen-containing ring systems.

The bifunctional nature of this compound allows it to react with various electrophiles to form heterocyclic structures. A notable application is its use in the synthesis of hexahydropyrimidines. For instance, it is a key reactant in the preparation of 1-benzotriazolylmethyl-3-propylhexahydropyrimidine. sigmaaldrich.com This reaction showcases the ability of the diamine to form the core six-membered ring structure characteristic of a hexahydropyrimidine (B1621009).

Table 1: Synthesis of a Nitrogen-Containing Heterocycle

Product Key Reactant Application Area
1-benzotriazolylmethyl-3-propylhexahydropyrimidine This compound Organic Synthesis

Cascade reactions, also known as domino reactions, are chemical processes involving at least two consecutive reactions where each subsequent step is triggered by the functionality formed in the previous one. wikipedia.org These reactions are highly efficient as they allow for the formation of complex molecules from simple starting materials in a single operation without isolating intermediates. wikipedia.org

The structure of this compound, with its two amine groups of differing reactivity, makes it a strategic component for designing cascade sequences. A typical cascade could involve the initial reaction of the more reactive primary amine, followed by an intramolecular cyclization involving the secondary amine. This sequential reactivity is crucial for constructing polycyclic and heterocyclic systems in a controlled manner. Such processes are valued for their high atom economy and their ability to reduce waste, time, and labor in chemical synthesis. wikipedia.org

Polymer Chemistry and Network Formation

In the realm of polymer science, this compound is utilized for its ability to create linkages between polymer chains and to be integrated into the backbone of polymer structures.

This compound and similar aliphatic diamines function as effective curing agents and crosslinkers for epoxy resins. researchgate.netcnrs.fr The amine groups react with the epoxide rings of the resin monomers, such as diglycidyl ether of bisphenol A (DGEBA), in a polyaddition reaction. This process opens the epoxide ring and forms a covalent bond, leading to a highly crosslinked, three-dimensional thermoset network.

The molecular structure of the amine curing agent significantly influences the final properties of the cured material. researchgate.netcnrs.fr Linear diamines like this compound contribute to the formation of a polymer network with specific thermal and mechanical properties. The reaction of both the primary and secondary amines allows for the formation of multiple linkages, which increases the crosslink density of the resulting polymer. This, in turn, affects characteristics such as the glass transition temperature (Tg), mechanical strength, and chemical resistance of the final material. researchgate.netcnrs.fr

Table 2: Influence of Amine Structure on Epoxy Resin Properties

Curing Agent Type Structural Feature Impact on Cured Epoxy Network
Linear Diamine (e.g., this compound) Flexible aliphatic chain Contributes to specific crosslink density and thermal properties. cnrs.fr
Branched Polyamine Complex, bulky structure Can lead to higher glass transition temperatures and char yield. researchgate.netcnrs.fr

This compound can be directly incorporated into the main chain of polymers to form polyamides and long-chain polyamines (LCPAs). researchgate.net In the synthesis of polyamides, the diamine can undergo a condensation reaction with dicarboxylic acids or their derivatives. Each amine group reacts with a carboxyl group to form an amide linkage, resulting in a polymer chain.

Furthermore, synthetic strategies have been developed to create homogeneous polymers of 1,3-propanediamine derivatives. researchgate.net These methods allow for the iterative coupling of subunits to produce structurally defined LCPAs of specific lengths. Such polymers have applications in materials science and as synthetic analogues to naturally occurring polyamines. researchgate.net

The reactivity of this compound makes it a valuable agent for the surface functionalization of polymeric materials, tailoring them for specific, high-performance applications. A key example is its use in modifying the surface of magnetic polymer microparticles for applications in biotechnology, such as nucleic acid purification. google.com

In a patented process, carboxylate-modified magnetic particles are activated and then reacted with this compound. google.com This covalently attaches the diamine to the particle surface, creating a polyamine-rich coating. The protonatable amino groups on the surface can then interact with the negatively charged phosphate (B84403) backbone of nucleic acids under specific pH and salt conditions, allowing for efficient binding. The nucleic acids can later be eluted by adjusting the pH, which neutralizes the surface charge. Research has shown that the binding and elution efficiency is dependent on the structure of the amine used for functionalization. google.com

Table 3: Performance Comparison of Amine-Functionalized Surfaces for Nucleic Acid Binding

Amine for Functionalization Optimal Binding pH (approx.) Elution pH (at 50 mM salt)
This compound 5.0 - 5.5 ~7.5
Spermine ~6.0 ~8.5

Data sourced from patent information describing the functionalization of magnetic polymer surfaces. google.com

This ability to functionalize surfaces demonstrates the role of this compound in creating advanced materials with tailored surface chemistry for specialized scientific and diagnostic purposes. google.com

Tailored Chemical Entities and Functional Molecules

The bifunctional nature of this compound makes it an ideal starting point for synthesizing more elaborate molecules with specific functionalities. The two nitrogen atoms provide reactive sites for building larger molecular frameworks through various chemical reactions.

This compound is utilized as a precursor in the synthesis of specialized organic ligands, particularly heterocyclic compounds like hexahydropyrimidines. These ligands are important in coordination chemistry and can form stable complexes with various metal ions.

A notable example is the synthesis of 1-Benzotriazolylmethyl-3-propylhexahydropyrimidine. This reaction involves the cyclocondensation of this compound with formaldehyde (B43269) and benzotriazole. The diamine acts as the backbone for the resulting six-membered hexahydropyrimidine ring. The ability of the two amine groups to react with carbonyl compounds is fundamental to the formation of such heterocyclic systems. smolecule.comresearchgate.net Ligands derived from 1,3-propanediamines can feature chirality, introducing enantioselective properties that are critical in applications like asymmetric catalysis. The conformational flexibility of the propanediamine chain also plays a role in modulating ligand-metal interactions and binding selectivity.

The 1,3-propanediamine scaffold is a recurring structural motif in many biologically active compounds. This compound and its close analogs serve as key intermediates in the synthesis of complex molecules with potential therapeutic applications, including anticancer and antimicrobial agents. mdpi.comrsc.org

Research has demonstrated the use of N-substituted 1,3-propanediamines in the synthesis of aza-acridine and 5-aza-ellipticine derivatives. mdpi.comnih.govmdpi.com For instance, the analog N-(3-aminopropyl)-1,3-propanediamine is used to introduce a polyamine side chain onto a 1-chloro-5-aza-ellipticine core. nih.gov This modification is crucial as basic side chains are known to enhance the activity of DNA intercalating drugs, likely by improving binding to the minor groove of DNA. nih.gov Similarly, other derivatives like N,N-dimethyl-1,3-propanediamine and N,N-diethyl-1,3-propanediamine are reacted with chloro-substituted acridones or pyridines to produce novel aza-acridine derivatives that have been evaluated for their antiproliferative effects against various cancer cell lines. mdpi.commdpi.com These syntheses highlight the role of the diamine in constructing the final molecular architecture necessary for biological activity.

Inorganic and Coordination Chemistry of N Propyl 1,3 Propanediamine Analogues

Formation and Characterization of Metal-Diamine Complexes

The formation of metal complexes with N-propyl-1,3-propanediamine analogues involves the reaction of the diamine ligand with a suitable metal salt in an appropriate solvent. samipubco.com The resulting complexes are then isolated and characterized using a variety of analytical techniques to determine their structure, bonding, and electronic properties.

Synthesis and Spectroscopic Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with this compound and its derivatives is typically achieved through direct reaction. samipubco.com For instance, palladium(II) complexes have been prepared by reacting K₂[PdCl₄] with ester derivatives of (S,S)-1,3-propanediamine-N,N'-di-2-(3-cyclohexyl)propanoic acid. researchgate.net Similarly, copper(II), cobalt(II), and nickel(II) complexes can be synthesized by combining the metal salt with the diamine ligand in solution. researchgate.nettandfonline.com A well-documented example is the synthesis of a copper(II) complex with the Schiff base ligand N,N-dimethyl-N'-(1-pyridinylmethylidene)propane-1,3-diamine (DPMPD), formed by the condensation of 2-pyridylaldehyde and (3-dimethylamino)-1-propylamine. samipubco.com The complex, [Cu(DPMPD)(ClO₄)₂], is obtained by reacting the ligand with copper perchlorate (B79767) hexahydrate. samipubco.com

Characterization of these complexes relies heavily on spectroscopic methods and X-ray crystallography.

Infrared (IR) Spectroscopy is used to confirm the coordination of the diamine ligand to the metal center. A key indicator for Schiff base complexes is the shift in the ν(C=N) stretching frequency upon coordination. In the [Cu(DPMPD)(ClO₄)₂] complex, this band shifts to a lower frequency (from 1648 cm⁻¹ in the free ligand to 1638 cm⁻¹) which confirms the involvement of the azomethine nitrogen in bonding to the copper ion. samipubco.com

UV-Visible (Electronic) Spectroscopy provides information about the electronic structure and geometry of the complex. The spectra of solvated cobalt(II) ions in 1,3-propanediamine (tn) show characteristic absorption bands indicating an octahedral geometry. acs.org For instance, the [Co(tn)₃]²⁺ complex in neat 1,3-propanediamine exhibits absorption maxima at 19,400 cm⁻¹ and 22,000 cm⁻¹, corresponding to the ⁴T₁g(F) → ⁴T₂g(F) and ⁴T₁g(F) → ⁴T₁g(P) transitions, respectively. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) is used to elucidate the structure of diamagnetic complexes in solution. nih.govresearchgate.net

Table 1: Spectroscopic Data for Selected Metal-Diamine Complexes

Complex Technique Key Observation Reference
[Cu(DPMPD)(ClO₄)₂] IR Spectroscopy ν(C=N) shift from 1648 cm⁻¹ to 1638 cm⁻¹ samipubco.com
[Co(tn)₃]²⁺ UV-Vis Spectroscopy Absorption maxima at 19,400 cm⁻¹ and 22,000 cm⁻¹ acs.org
[Ni(bappn)(ttcH)]·5H₂O X-ray Diffraction Distorted octahedral Ni(II) geometry researchgate.nettandfonline.com

Note: DPMPD = N,N-dimethyl-N'-(1-pyridinylmethylidene)propane-1,3-diamine; tn = 1,3-propanediamine; bappn = N,N′-Bis(3-aminopropyl)-1,3-propanediamine; ttcH = trithiocyanurate dianion; trpn = N,N-bis(3-aminopropyl)-1,3-propanediamine.

Ligand Field Theory and Electronic Structure of Metal-Diamine Compounds

Ligand Field Theory (LFT) is essential for understanding the electronic properties and bonding in transition metal complexes of this compound analogues. The theory describes how the interaction between the metal d-orbitals and the ligand donor atoms lifts the degeneracy of the d-orbitals, leading to observable magnetic and electronic spectral properties.

The nitrogen atoms of the diamine ligand create a specific ligand field around the central metal ion. The strength of this field determines the magnitude of the d-orbital splitting (Δ). For cobalt(II) complexes, electronic absorption spectra reveal that 1,3-propanediamine (tn) creates a ligand field that enforces an octahedral geometry, unlike n-propylamine where an equilibrium between tetrahedral and octahedral species exists. acs.org This indicates that the chelation of 1,3-propanediamine provides sufficient crystal field strength to stabilize the octahedral [Co(tn)₃]²⁺ species. acs.org The electronic spectrum of this complex is consistent with a d⁷ ion in an octahedral field. acs.org

The geometry of the complex significantly influences the electronic structure. For a copper(II) complex with N,N-bis(3-aminopropyl)-1,3-propanediamine, the geometry was found to be intermediate between square pyramidal and trigonal bipyramidal. iucr.org This distortion from ideal geometries is reflected in the electronic properties and is a consequence of the steric constraints imposed by the chelate rings of the ligand. The τ parameter, a geometric index for five-coordinate complexes, was calculated to be 0.46, quantifying its position between a tetragonal pyramid (τ = 0) and a trigonal bipyramid (τ = 1). iucr.org This structural nuance directly impacts the d-orbital energy levels and the resulting electronic transitions. iucr.org In iron(II) complexes, the ligand field strength can be tuned to be close to the electron-pairing energy, leading to spin crossover (SCO) behavior, where the complex can switch between high-spin and low-spin states in response to external stimuli like temperature. mdpi.com

Thermodynamic and Kinetic Studies of Metal-Ligand Interactions

Thermodynamic and kinetic studies provide quantitative insights into the stability and formation rates of metal-diamine complexes. The stability of these complexes is often described by their formation constants (or stability constants), which reflect the equilibrium position of the metal-ligand association reaction.

Thermodynamic data, including stability constants, have been determined for complexes of 3,3'-diaminodipropylamine, a close analogue of this compound, with various transition metals. acs.org The chelate effect, where a chelating ligand forms a more stable complex than analogous monodentate ligands, is a key thermodynamic driver for the formation of these compounds. The six-membered ring formed by the 1,3-propanediamine backbone is generally less strained than the five-membered ring from ethylenediamine (B42938), which can influence the relative stability of the resulting complexes.

Kinetic studies focus on the rates and mechanisms of ligand exchange reactions. For example, the exchange of 1,3-propanediamine (tn) solvent molecules on a cobalt(II) ion has been studied using Nitrogen-14 NMR. acs.org The rate of this exchange is influenced by the chelate ring size. It was hypothesized that the larger six-membered chelate ring formed by 1,3-propanediamine might release distortion in the transition state compared to the five-membered ring of ethylenediamine, potentially affecting the activation energy of the exchange process. acs.org Such studies are crucial for understanding the lability of the complexes, which is a key factor in their potential applications, for instance, in catalysis or as contrast agents.

Table 2: Thermodynamic and Kinetic Parameters for Diamine Complexes

System Parameter Method Finding Reference
Co(II) in 1,3-propanediamine Solvent Exchange Kinetics ¹⁴N NMR Characterization of the exchange rate of the bidentate solvent on the metal center. acs.org
Transition Metal Complexes Stability Constants Potentiometry Determination of thermodynamic stability of complexes with 3,3'-diaminodipropylamine. acs.org

Supramolecular Assembly and Extended Structures

Beyond the formation of discrete mononuclear or dinuclear complexes, this compound analogues serve as building blocks for the construction of more complex, high-order structures. nih.gov Through the principles of supramolecular chemistry and crystal engineering, these ligands can direct the assembly of coordination polymers and other extended networks with specific topologies and properties. acs.orgmdpi.com

Design and Preparation of Coordination Polymers

Coordination polymers are extended structures formed by linking metal ions (nodes) with organic ligands (spacers). Schiff base derivatives of 1,3-propanediamine are particularly effective in this role. biocrick.com A common strategy involves using a pre-formed metal-diamine complex, often called a "metalloligand" or "metallatecton," as a larger, functionalized node. biocrick.com

For example, heterometallic coordination polymers have been prepared using a [Ni(II)L] complex (where H₂L is N,N'-bis(salicylidene)-1,3-propanediamine) as the node and dicyanamide (B8802431) anions as the spacers. biocrick.com The reaction of the [Ni(II)L] node with a second metal ion, such as Co(II), in the presence of dicyanamide leads to the self-assembly of a two-dimensional network. The specific structure of this network can be influenced by the choice of solvent; a (4,4) connected rhombic grid forms in methanol, while a square grid network is produced in acetonitrile (B52724). biocrick.com This demonstrates how subtle changes in the synthetic conditions can direct the assembly of different supramolecular isomers. biocrick.com In another example, a one-dimensional helical coordination polymer was formed by linking [CuL] metalloligands with mercury(II) and azide (B81097) spacers. biocrick.com

Crystal Engineering and Molecular Recognition in Diamine Complexes

Crystal engineering focuses on the rational design of crystalline solids with desired structures and properties. acs.org In the context of this compound complexes, this involves controlling the intermolecular interactions—such as hydrogen bonding, π-π stacking, and van der Waals forces—that dictate how the individual complex units pack in the solid state. nih.govacs.org

The N-H groups of the diamine ligand are excellent hydrogen bond donors, while other atoms in the complex can act as acceptors. These interactions are crucial for stabilizing the crystal lattice and can guide the formation of specific supramolecular architectures. For instance, in a dinuclear gallium(III) complex with 1,3-propanediamine-N,N'-diacetate, Hirshfeld surface analysis was used to quantify the intermolecular interactions. nih.gov This analysis revealed that H···O and H···H interactions were the most significant contributors to the crystal packing, highlighting the importance of hydrogen bonding and close van der Waals contacts in the supramolecular assembly. nih.gov

Catalytic Activity of Metal-Diamine Complexes

Metal complexes derived from this compound and its structural relatives have demonstrated notable catalytic activity in a range of chemical transformations. The electronic and steric properties of the diamine ligand, as well as the nature of the central metal ion, play a crucial role in determining the catalytic efficacy and selectivity of the complex. These catalysts are active in both homogeneous and heterogeneous systems and are integral to the exploration of chelate-assisted catalytic processes.

The versatility of this compound analogues as ligands has led to their use in both homogeneous and heterogeneous catalysis. In homogeneous catalysis, the catalyst and reactants exist in the same phase, which often allows for high selectivity and activity under mild reaction conditions due to well-defined active sites. oup.com Conversely, heterogeneous catalysts are in a different phase from the reactants, offering advantages in terms of catalyst separation and recyclability. oup.com

Homogeneous Catalysis

Metal complexes of this compound analogues have been effectively used as homogeneous catalysts. For instance, rhodium complexes incorporating N,N,N'-trimethyl-1,3-propanediamine have been employed for the reductive amination of 1,3-diaminopropane (B46017) derivatives. These catalysts, such as RhCl(PPh₃)₃, facilitate the reaction under relatively mild conditions.

In the realm of biomimetic chemistry, cobalt(III) Schiff base complexes derived from N-methyl-1,3-diaminopropane and N,N-dimethyl-1,3-diaminopropane have been synthesized and shown to catalyze the aerobic oxidation of substrates like 3,5-di-tert-butylcatechol (B55391) (3,5-DTBC) and o-aminophenol. rsc.org These reactions mimic the function of catechol oxidase and phenoxazinone synthase, respectively. The catalytic activity follows Michaelis-Menten kinetics, and the turnover numbers indicate efficient catalytic performance. rsc.org

Catalytic Activity of Cobalt(III) Schiff Base Complexes in Aerobic Oxidation rsc.org
ComplexSubstrateTurnover Number (kcat, s-1)
[Co(L1)(PTZ)(N3)]3,5-di-tert-butylcatechol~0.030
[Co(L2)(PTZ)(N3)]3,5-di-tert-butylcatechol~0.030
[Co(L1)(PTZ)(N3)]o-aminophenol~0.095
[Co(L2)(PTZ)(N3)]o-aminophenol~0.095

L1 is derived from N-methyl-1,3-diaminopropane and L2 from N,N-dimethyl-1,3-diaminopropane.

Heterogeneous Catalysis

The immobilization of metal-diamine complexes onto solid supports is a common strategy for creating robust heterogeneous catalysts. An example of this is the development of a palladium catalyst supported on a chlorinated polyvinylchloride (CPVC) nanofiber mat that has been functionalized with 1,3-propylenediamine. rsc.org This heterogeneous catalyst has demonstrated efficiency in Heck coupling reactions, for instance, the reaction between iodobenzene (B50100) and n-butyl acrylate. rsc.org The amine groups on the support act as chelating ligands for the palladium species. rsc.org

Another approach involves the modification of polyacrylonitrile (B21495) fibers (PANFs) with 1,3-propanediamine. acs.org These amine-modified fibers have been used as a basic catalyst for the aldol (B89426) condensation of furfural (B47365) with cyclohexanone, a key step in the production of high-carbon fuel precursors. acs.org Notably, the heterogeneous catalyst exhibited higher activity than the corresponding homogeneous 1,3-diaminopropane catalyst, which is attributed to the unique catalytic environment provided by the polymer support. acs.org

Performance of a Heterogeneous Palladium Catalyst in the Heck Reaction rsc.org
CatalystReactionYield (%)Reaction Conditions
CPVC-NH2-PdIodobenzene + n-butyl acrylateHigh110 °C, 1.0 hour, DMSO solvent

Chelation plays a fundamental role in the catalytic activity of metal-diamine complexes. The formation of a stable chelate ring between the diamine ligand and the metal center influences the electronic and steric environment of the metal, which in turn affects its catalytic properties. The stability of these complexes is crucial for maintaining the integrity of the catalyst throughout the reaction cycles.

The structure of the diamine ligand, including the length of the alkyl chain connecting the nitrogen atoms and the substituents on the nitrogen, dictates the geometry and stability of the resulting metal complex. For instance, 1,3-diaminopropanes form a six-membered chelate ring, which has a different conformation and stability compared to the five-membered ring formed by 1,2-diaminoethanes. These structural differences can have a profound impact on the catalytic activity and selectivity of the metal complex.

In many catalytic applications involving these complexes, the diamine ligand is not merely a passive scaffold but an active participant in the catalytic cycle. For example, in oxidation reactions catalyzed by cobalt-Schiff base complexes, the ligand framework helps to stabilize the cobalt(III) oxidation state and facilitates the binding of the substrate. rsc.org Similarly, in palladium-catalyzed cross-coupling reactions, the chelation of the diamine to the palladium center influences the oxidative addition and reductive elimination steps. While the term "chelate-assisted catalysis" can be broad, in this context, it underscores the cooperative role of the ligand in facilitating the catalytic transformation. The design of novel chelating diamine ligands continues to be a key strategy in the development of more efficient and selective catalysts for a wide range of organic transformations.

Analytical Methodologies and Spectroscopic Probes for N Propyl 1,3 Propanediamine Research

Chromatographic Separations and Quantification Techniques

Chromatographic techniques are fundamental for separating N-Propyl-1,3-propanediamine from complex mixtures and for its precise quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods utilized for these purposes.

HPLC is a versatile technique for the analysis of this compound. A common approach involves reverse-phase (RP) HPLC, which separates compounds based on their hydrophobicity. sielc.com For this compound, a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid or formic acid is typically used. sielc.comsielc.com The use of formic acid makes the method compatible with mass spectrometry detection. sielc.comsielc.com

The choice of the stationary phase is critical for achieving optimal separation. A Newcrom R1 column, a reverse-phase column with low silanol (B1196071) activity, has been demonstrated to be effective for the analysis of this compound. sielc.com The scalability of this HPLC method allows for its application in both analytical-scale quantification and preparative-scale isolation of impurities. sielc.comsielc.com Furthermore, the use of columns with smaller particle sizes (e.g., 3 µm) can be adapted for faster Ultra-High-Performance Liquid Chromatography (UPLC) applications. sielc.comsielc.com

A study on a related compound, N-(3-aminopropyl)-N-dodecyl-1,3-propanediamine, highlights the use of HPLC in conjunction with other techniques for the characterization and quantification of the active principle in a commercial biocide. nih.gov

Table 1: HPLC Method Parameters for this compound Analysis

Parameter Condition Reference
Technique Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) sielc.com
Stationary Phase Newcrom R1 sielc.com
Mobile Phase Acetonitrile (MeCN), Water, Phosphoric Acid (or Formic Acid for MS compatibility) sielc.comsielc.com

| Applications | Compound Profiling, Impurity Isolation, Pharmacokinetics | sielc.comsielc.com |

Gas Chromatography (GC) is another powerful tool for the analysis of volatile compounds like this compound. It is particularly useful for assessing the purity of the compound and for analyzing the products of chemical reactions. The NIST Mass Spectrometry Data Center provides GC-MS data for this compound, indicating its amenability to this technique. nih.gov

In a typical GC analysis, the sample is vaporized and injected into a long, thin capillary column. An inert gas, such as helium or nitrogen, carries the sample through the column, which is coated with a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary liquid phase. The high purity of commercially available this compound (e.g., 99%) is often verified using GC. sigmaaldrich.com

A study involving the derivatization of polyamines with trifluoroacetic anhydride (B1165640) followed by GC-MS analysis demonstrates a common strategy to improve the volatility and chromatographic behavior of such compounds. researchgate.net

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides exceptional sensitivity and selectivity for the trace analysis of this compound. This technique is particularly valuable for detecting and quantifying low levels of the compound in complex matrices, such as in environmental samples or biological fluids. nih.gov

For instance, a method for the quantification of N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine in dairy products was developed using ion-pairing reversed-phase LC-MS/MS with positive electrospray ionization (ESI+). alfa-chemistry.com This approach allows for the monitoring of specific multiple reaction monitoring (MRM) transitions, ensuring high specificity. alfa-chemistry.com The high organic content in the mobile phase used in HILIC-MS methods can enhance analyte ionization efficiency in ESI, leading to high sensitivity. rsc.org

The development of robust and sensitive untargeted HILIC–TOF–MS methods has also been instrumental in the analysis of polar compounds. rsc.org While not specific to this compound, the principles are directly applicable.

Advanced Spectroscopic Characterization Protocols

Spectroscopic techniques are indispensable for the structural elucidation and functional group identification of this compound. Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy (Infrared and Raman) are the primary methods employed.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of this compound. Both ¹H and ¹³C NMR spectra are used to confirm the connectivity of atoms within the molecule. nih.gov

The ¹H NMR spectrum of this compound would show distinct signals for the protons on the propyl group and the propanediamine backbone, with chemical shifts and coupling patterns characteristic of their chemical environment. Similarly, the ¹³C NMR spectrum provides information on the different carbon environments within the molecule. nih.gov

In a broader context, NMR analysis, often in conjunction with an internal standard, is used to determine the composition of mixtures containing related polyamines. nih.gov For instance, in the analysis of a commercial biocide containing N-(3-aminopropyl)-N-dodecyl-1,3-propanediamine, NMR was used to identify and roughly quantify the active principle and related substances. nih.gov Conformational analysis of related diaminium cations has also been performed using NMR. researchgate.net

Table 2: Spectroscopic Data for this compound

Spectroscopic Technique Available Data Reference
¹H NMR Spectral Data Available nih.gov
¹³C NMR Spectral Data Available nih.gov
Mass Spectrometry (GC-MS) NIST Database Entry nih.govnist.gov
Infrared (IR) Spectroscopy FTIR and Vapor Phase IR Spectra Available nih.gov

| Raman Spectroscopy | Spectral Data Available | nih.gov |

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in this compound. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to N-H stretching and bending vibrations of the primary and secondary amine groups, as well as C-H stretching and bending vibrations of the alkyl chains. nih.govnist.gov

FTIR spectra can be obtained using various techniques, such as a capillary cell for neat liquids. nih.gov Raman spectroscopy provides complementary information, particularly for symmetric vibrations that may be weak in the IR spectrum. acs.org The combination of IR and Raman spectroscopy offers a comprehensive vibrational profile of the molecule, confirming the presence of its key functional groups. researchgate.net

Electronic Spectroscopy (UV-Vis, EPR) for Coordination State Analysis

Electronic spectroscopy serves as a fundamental tool for elucidating the coordination environment and electronic structure of metal complexes involving this compound. Ultraviolet-Visible (UV-Vis) and Electron Paramagnetic Resonance (EPR) spectroscopies are particularly valuable in this regard.

UV-Vis Spectroscopy is employed to investigate the electronic transitions within a molecule. For transition metal complexes of this compound, the UV-Vis spectrum typically reveals two main types of electronic transitions: d-d transitions and charge-transfer transitions.

d-d Transitions: These transitions occur between the d-orbitals of the central metal ion, which are split in energy by the ligand field created by the coordinating this compound ligand. The energy and intensity of these bands provide information about the coordination geometry (e.g., octahedral, tetrahedral, square planar) and the oxidation state of the metal ion. For instance, in copper(II) complexes with related diamine ligands, weak, broad bands in the visible region (e.g., 600-700 nm) are often assigned to d-d transitions. samipubco.com

Ligand-to-Metal Charge Transfer (LMCT): These are typically more intense than d-d bands and occur at higher energies (in the UV region). They involve the transfer of an electron from a molecular orbital primarily located on the this compound ligand to an empty or partially filled d-orbital of the metal. The position of these bands is sensitive to the nature of the metal and the ligand.

Electron Paramagnetic Resonance (EPR) Spectroscopy is a powerful technique for studying complexes with unpaired electrons, such as those of Cu(II), Ni(I), or Ni(III). EPR spectra provide detailed information about the electronic environment of the paramagnetic center.

Analysis of Coordination Sphere: The g-values and hyperfine coupling constants obtained from an EPR spectrum can reveal the type of atoms coordinating to the metal ion and the symmetry of the coordination site. For example, the coordination of the nitrogen atoms from this compound directly to a metal like copper(II) would result in characteristic hyperfine splitting patterns.

Probing Electronic Structure: In studies of oxidized metal-salpn complexes (where salpn is a Schiff base derived from 1,3-propanediamine), EPR spectroscopy, in conjunction with other techniques, helps determine the locus of oxidation—whether it is metal-centered (e.g., Ni(II) to Ni(III)) or ligand-centered (resulting in a ligand radical). nih.gov The flexibility of the propyl backbone in such ligands can influence the geometry and electronic structure, which is reflected in the EPR parameters. nih.gov

By combining UV-Vis and EPR spectroscopy, researchers can build a comprehensive picture of the coordination state of metal complexes containing this compound, which is crucial for understanding their reactivity and potential applications. nih.govbiocrick.com

Theoretical and Computational Chemistry for Molecular Understanding

Theoretical and computational methods provide deep molecular-level insights into the structure, properties, and reactivity of this compound and its derivatives, complementing experimental findings.

Density Functional Theory (DFT) Studies of Molecular Interactions and Reactivity

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and properties of molecules. For this compound, DFT calculations can elucidate intramolecular and intermolecular interactions, as well as predict its reactivity.

Molecular Geometry and Interactions: DFT can be used to optimize the molecular geometry of this compound and its complexes, predicting bond lengths, bond angles, and dihedral angles. It is also a powerful tool for studying non-covalent interactions, particularly hydrogen bonding between the amine groups of the diamine and other molecules like solvents or reactants.

Electronic Properties and Reactivity: Key parameters derived from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are used to understand chemical reactivity. samipubco.com The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. samipubco.com DFT can also compute properties like dipole moments and molecular electrostatic potential (MEP) maps, which reveal the charge distribution and sites susceptible to electrophilic or nucleophilic attack. For related substituted propanediamine compounds, DFT calculations have been used to determine properties like dipole moment and the HOMO-LUMO gap to assess reactivity.

Below is a table of predicted collision cross section (CCS) values for different adducts of this compound, calculated using computational methods that are often based on DFT principles.

Adductm/z (mass to charge ratio)Predicted CCS (Ų)

Data sourced from PubChemLite.

Molecular Dynamics Simulations of Diamine Systems

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For systems involving this compound, MD simulations can provide insights into dynamic processes that are difficult to observe experimentally.

Conformational Analysis: The flexible propyl and propane (B168953) backbone of this compound allows it to adopt various conformations. MD simulations can explore the conformational landscape, identifying the most stable or populated conformations in different environments (e.g., in vacuum, in a solvent).

Solvation and Transport Properties: MD can be used to simulate the diamine in aqueous or organic solvents to study solvation structures, hydrogen bonding networks between the solute and solvent, and to calculate properties like the radial distribution function (RDF). Such simulations have been applied to related molecules like 1,3-propanediol (B51772) to understand its interaction with various liquids. researchgate.net

Interaction with Surfaces: In applications such as corrosion inhibition, MD simulations can model the adsorption and orientation of diamine molecules on a metal surface. researchgate.net These simulations help elucidate the mechanism of interaction, calculating binding energies between the inhibitor molecule and the surface. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological activity or a specific physicochemical property. nih.govrsc.org These predictive tools are widely used in environmental risk assessment and drug discovery. rsc.org

For this compound and other aliphatic amines, QSAR models can be developed to predict various endpoints. canada.ca

Predicting Toxicity: A primary application of QSAR is in predicting ecotoxicity. Models are built using a training set of related amines with known toxicity data (e.g., LC₅₀ values for fish). rsc.org Descriptors for the model can include physicochemical properties (like logP) and structural features. Such models can then be used to estimate the aquatic toxicity of this compound, for which experimental data may be limited. rsc.org

Predicting Physicochemical Properties: QSAR, often referred to as Quantitative Structure-Property Relationship (QSPR) in this context, can also predict physical properties like boiling point, density, and surface tension. nih.gov These models are built by correlating molecular descriptors (which can be derived from computational chemistry) with experimentally measured properties for a series of aliphatic amines. nih.gov

Model Development: The process involves selecting a dataset of compounds, calculating molecular descriptors (e.g., constitutional, topological, quantum-chemical), developing a mathematical model using techniques like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), and validating the model's predictive power. researchgate.net

The table below provides an example of data used in assessing predictive QSAR models for aquatic toxicity, including a related long-chain aliphatic diamine.

Chemical NameChemical ClassExperimental LC₅₀ (mg/L)Predicted LC₅₀ (mg/L) - Model Example

Data adapted from a study on predictive models for aquatic toxicity. rsc.org

Biochemical Transformations and Biological Interactions

Biocatalysis and Microbial Metabolism of Diamines

Certain microorganisms are capable of utilizing simple diamines as their sole source of nutrients, breaking them down through specific enzymatic pathways.

The breakdown of N-Propyl-1,3-propanediamine in certain microbes is initiated by deamination, a process mediated by a specific class of enzymes. Research on Mycobacterium convolutum has shown that an inducible amine dehydrogenase is responsible for the deamination of this compound (referred to as PD in the study), as well as simpler amines like n-propylamine (NPA) and isopropylamine (B41738) (IPA). nih.gov This suggests the presence of a single, broad-specificity enzyme that can act on multiple related substrates. nih.gov

Polyacrylamide gel electrophoresis has confirmed that a single major band of amine dehydrogenase activity is present when the enzyme is exposed to any of these amines. nih.gov Following deamination, the metabolic pathway for the remnants of 1,3-propanediamine involves a C2 + C1 cleavage, indicating a specific route for its further degradation and utilization by the cell. nih.gov

The bacterium Mycobacterium convolutum can use this compound, along with related amines, as its exclusive source of carbon, nitrogen, and energy. nih.gov This metabolic capability underscores the role of such diamines as viable nutrient sources in certain ecological niches, supporting microbial growth and proliferation. The ability of the bacterium to thrive on this compound demonstrates a complete metabolic pathway for its assimilation. nih.gov

Microbial Metabolism of this compound by Mycobacterium convolutum

Metabolic AspectResearch FindingReference
Utilizing OrganismMycobacterium convolutum strain NPA-1 nih.gov
Nutrient RoleCan be used as the sole source of carbon, nitrogen, and energy. nih.gov
Key EnzymeInducible amine dehydrogenase with broad specificity. nih.gov
Initial Metabolic StepEnzyme-mediated deamination. nih.gov
Subsequent DegradationMetabolized through a C2 + C1 cleavage pathway after deamination. nih.gov

Polyamine Biosynthesis and Enzyme Kinetics

Polyamines are essential molecules for cell growth and proliferation. This compound and its parent compound, 1,3-diaminopropane (B46017), serve as foundational structures for the synthesis of more complex polyamine analogs.

This compound acts as a fundamental building block in the creation of larger, more complex polyamines. These synthetic and naturally occurring polyamines have a wide range of functions, including the modulation of ion channels. sielc.com For instance, the parent structure, 1,3-diaminopropane, is a component of Norspermidine (also known as N-(3-Aminopropyl)-1,3-propanediamine), a naturally occurring polyamine with three amine groups. sielc.com The structural backbone provided by this compound allows for the systematic construction of these larger, functionally diverse molecules.

Enzymatic acetylation is a critical post-translational modification that regulates diverse cellular processes by altering a protein's or molecule's function. nih.gov This process involves the transfer of an acetyl group, often from acetyl-CoA, to an amine group. Diamines like this compound are subject to this modification. The addition of an acetyl group neutralizes the positive charge of the amine, which can significantly alter its interactions with other molecules and its role in metabolic pathways. For example, N-(3-Aminopropyl)acetamide is a mono-acetylated form of a related polyamine that can be used as a building block in further chemical synthesis. chemicalbook.com The reversible nature of acetylation, controlled by acetyltransferases and deacetylases, provides a sophisticated mechanism for metabolic regulation. nih.gov

Pharmacological and Toxicological Research of Diamine Derivatives

Derivatives of 1,3-propanediamine have been the focus of significant pharmacological research, leading to the development of novel therapeutic agents. These derivatives often maintain the core propanediamine structure while adding other chemical groups to achieve specific biological activities.

A notable area of research has been in the development of anti-HIV agents. Scientists have synthesized novel 1-heteroaryl-1,3-propanediamine derivatives that function as potent antagonists for the CC-chemokine receptor 5 (CCR5). nih.gov This receptor is a key entry point for the HIV-1 virus into host cells. By blocking this receptor, these derivatives effectively prevent viral entry. nih.gov

One particular derivative, designated as compound 34 in a 2018 study, not only showed excellent in vitro anti-HIV-1 activity and low cytotoxicity but also demonstrated a favorable pharmacokinetic profile. nih.gov Crucially, it did not inhibit CYP450 enzymes at significant concentrations, a common issue with other drugs in this class that can lead to adverse drug-drug interactions. nih.gov Furthermore, the parent compound 1,3-diaminopropane is used in the synthesis of other pharmacological agents, such as the anticancer drugs piroxantrone (B1684485) and losoxantrone. wikipedia.org

The toxicological profiles of diamine derivatives are also a subject of study. For example, branched-chain derivatives like 1,3-Propanediamine, N1-(3-(decyloxy)propyl)-, branched, are evaluated for their environmental fate and toxicity to ensure their safe use and disposal. ontosight.ai

Pharmacological Activity of 1-Heteroaryl-1,3-propanediamine Derivatives

Derivative ClassPharmacological TargetTherapeutic PotentialKey Research FindingReference
1-Heteroaryl-1,3-propanediamineCC-chemokine receptor 5 (CCR5)Anti-HIV-1Compounds 21 and 34 were identified as potent CCR5 antagonists with excellent in vitro anti-HIV-1 activity and low cytotoxicity. nih.gov
Compound 34CCR5 / CYP450 EnzymesAnti-HIV-1Exhibited no significant CYP450-inhibition activity at 25 μM, suggesting a lower potential for drug-drug interactions. nih.gov
1,3-Diaminopropane (precursor)Not specifiedAnticancerUsed in the synthesis of piroxantrone and losoxantrone. wikipedia.org

In Vitro Cytotoxicity and Antiproliferative Mechanisms

Direct studies on the in vitro cytotoxicity and antiproliferative mechanisms of this compound are not extensively documented in publicly available literature. However, research on closely related derivatives offers valuable insights into the potential bioactivity of the propanediamine scaffold.

One area of investigation has been on ester derivatives of similar diamine structures. For instance, a study on esters of (S,S)-1,3-propanediamine-N,N′-di-2-(3-cyclohexyl)propanoic acid revealed that the n-propyl ester derivative exhibited toxic effects against a panel of human and rat cancer cell lines. researchgate.net Specifically, the n-propyl ester was found to be cytotoxic to several leukemic cell lines, including HL-60, REH, MOLT-4, KG-1, JVM-2, and K-562. researchgate.net This suggests that the core 1,3-propanediamine structure, when appropriately modified, can serve as a backbone for compounds with antiproliferative properties. The mechanism of action for these derivatives was linked to the induction of apoptosis, a form of programmed cell death, which was confirmed through methods such as flow cytometry and electron microscopy. researchgate.net

It is important to note that the nonesterified parent compound in that study, (S,S)-1,3-propanediamine-N,N′-di-2-(3-cyclohexyl)propanoic acid, did not show cytotoxic action, highlighting the critical role of the ester functional groups in conferring the observed bioactivity. researchgate.net

Table 1: Cytotoxicity of an N-Propyl Ester Derivative

Cell LineOrganismCancer TypeEffect of N-Propyl Ester Derivative
HL-60HumanLeukemiaToxic
REHHumanLeukemiaToxic
MOLT-4HumanLeukemiaToxic
KG-1HumanLeukemiaToxic
JVM-2HumanLeukemiaToxic
K-562HumanLeukemiaToxic

Predictive Modeling of Pharmacokinetic and Pharmacodynamic Properties

The PubChem database, for instance, provides computed properties for this compound. These predictions are based on its chemical structure and can offer a preliminary assessment of its likely behavior in a biological system. nih.gov

Table 2: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueSource
Molecular Weight116.20 g/molPubChem
XLogP30.1PubChem
Hydrogen Bond Donor Count2PubChem
Hydrogen Bond Acceptor Count2PubChem
Rotatable Bond Count4PubChem
Topological Polar Surface Area38.1 ŲPubChem

The low predicted XLogP3 value suggests that this compound is likely to be hydrophilic, which would influence its absorption and distribution characteristics. The presence of hydrogen bond donors and acceptors indicates its potential to interact with biological macromolecules. While these in silico predictions are useful, they must be validated by experimental data to confirm the actual pharmacokinetic and pharmacodynamic profile of the compound. General methodologies for building physiologically based pharmacokinetic (PBPK) models exist and can be applied to compounds like this compound, provided sufficient in vitro and in vivo data become available. nih.gov

Mechanistic Studies of Biocidal Activity

The precise mechanisms underlying the biocidal activity of this compound have not been specifically elucidated. However, research on related diamines and other antimicrobial compounds provides a framework for potential modes of action.

One likely pathway for its metabolism in microorganisms is through deamination. A study on the metabolism of 1,3-propanediamine by Mycobacterium convolutum demonstrated that the bacterium could utilize it as a sole source of carbon, nitrogen, and energy. nih.gov The metabolic process involved an inducible amine dehydrogenase, suggesting that the primary step in its breakdown is the removal of the amino groups. nih.gov This deamination process would likely disrupt essential cellular functions in susceptible microorganisms.

Furthermore, studies on synthetic derivatives of 1,3-propanediamine have pointed to specific molecular targets. For example, research on 1,3-bis(aryloxy)propan-2-amines showed antibacterial activity against Gram-positive bacteria. nih.gov Docking studies suggested that these compounds might target essential proteins involved in cell division, such as FtsZ, and fatty acid synthesis, like FabI. nih.gov While these are different molecules, the shared 1,3-propanediamine core suggests that this compound could potentially interact with similar targets.

The general mechanism for many antimicrobial agents, particularly those with amine groups, involves interaction with the microbial cell membrane. The cationic nature of amines at physiological pH can lead to electrostatic interactions with the negatively charged components of bacterial and fungal cell membranes, such as phospholipids (B1166683) and teichoic acids. This can disrupt membrane integrity, leading to leakage of cellular contents and ultimately cell death. mdpi.com Additionally, some antimicrobial compounds are known to interfere with cellular respiration and ATP synthesis, or to generate reactive oxygen species that cause oxidative damage to cellular components. nih.gov

Environmental Behavior and Safety Considerations in Chemical Research

Environmental Fate and Transport Studies

The environmental fate of a chemical compound is critical to understanding its potential impact on ecosystems. This section explores the degradation and stability of N-Propyl-1,3-propanediamine in the environment.

This compound is categorized as not persistent in the environment. industrialchemicals.gov.au Based on a modified ready biodegradability study, it has a half-life of less than 60 days in environmental water. industrialchemicals.gov.au The thermal degradation pathway for similar diamines, such as 1,3-diaminopropane (B46017) (1,3-DAP), involves the formation of a carbamate (B1207046). semanticscholar.org This is followed by either an intermolecular cyclization to create a six-membered tetrahydro-2(1H)-pyrimidione or a nucleophilic attack by a free diamine on the carbamate carbonyl, resulting in a urea (B33335) compound, N,N'-bis(3-aminopropyl)-urea. semanticscholar.org

This compound is considered stable to both hydrolysis and photolysis. regulations.govregulations.gov This stability indicates that these degradation pathways are not significant in its environmental breakdown.

Ecotoxicological Impact Assessments

The ecotoxicological profile of this compound is crucial for assessing its risk to environmental organisms.

The compound is classified as toxic to aquatic life. industrialchemicals.gov.au Available ecotoxicity data show endpoint values below 1 mg/L, leading to its classification as "Toxic". industrialchemicals.gov.au A Predicted No-Effect Concentration (PNEC) for the substance has been calculated to be 9 µg/L, based on chronic toxicity data for aquatic invertebrates and applying an assessment factor of 10. industrialchemicals.gov.au This value is derived from the availability of three acute and two chronic trophic endpoint studies. industrialchemicals.gov.au Studies on related diamines have also been used to assess sediment toxicity, indicating that some etherdiamines are less toxic to sediment organisms than other diamines like Diamine HT. europa.eu

Ecotoxicity Data for this compound and Related Compounds

Organism/EndpointTest TypeResultReference
Aquatic InvertebratesChronicPNEC: 9 µg/L industrialchemicals.gov.au
Sediment OrganismsLong-term (Diamine HT)NOEC: 68 mg/kg dw europa.eu
Sediment OrganismsLong-term (Etherdiamine)NOEC: 134 mg/L dw europa.eu

This table presents a summary of ecotoxicity data. PNEC (Predicted No-Effect Concentration) and NOEC (No-Observed-Effect Concentration) are key metrics in assessing environmental risk.

This compound has a low potential for bioaccumulation. industrialchemicals.gov.au This assessment is based on its structural characteristics, which suggest it is not bioaccumulative. industrialchemicals.gov.au

Research Safety and Hazard Mitigation

In a research setting, understanding the hazards of this compound and implementing appropriate safety measures is paramount. The compound is a flammable liquid and vapor. nih.gov It is also corrosive and can cause severe skin burns and eye damage. nih.govgeorganics.sk

GHS Hazard Classifications for this compound

Hazard ClassCategoryHazard Statement
Flammable liquids3H226: Flammable liquid and vapor
Skin corrosion/irritation1BH314: Causes severe skin burns and eye damage

This table outlines the GHS hazard classifications, which are crucial for safe handling and storage.

Safe handling procedures include using the chemical only in well-ventilated areas or under a chemical fume hood. mofanpu.comfishersci.com Personal protective equipment such as safety goggles, gloves, and appropriate respiratory protection should be worn. mofanpu.comsigmaaldrich.comchemicalbook.com Emergency eyewash stations and showers should be readily accessible. mofanpu.com Storage should be in a cool, dry, and well-ventilated place, away from heat, sparks, open flames, and strong oxidizing agents. mofanpu.comchemicalbook.com Containers should be kept tightly closed. chemicalbook.com

Handling Protocols and Laboratory Best Practices

The safe handling of this compound in a research setting is governed by a set of established protocols designed to minimize exposure and mitigate risks. This compound is a flammable liquid and vapor that causes severe skin burns and eye damage. sigmaaldrich.comnih.gov Therefore, adherence to best practices is critical for laboratory personnel.

Standard laboratory practice dictates the use of this chemical only within a chemical fume hood to ensure adequate ventilation and control of vapors. fishersci.comfishersci.com Engineering controls such as explosion-proof electrical, ventilating, and lighting equipment are necessary due to its flammability. fishersci.com Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation. fishersci.com

Personal Protective Equipment (PPE) is a cornerstone of safe handling. The recommended PPE for handling this compound includes:

Eye and Face Protection: Chemical safety goggles or faceshields compliant with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. fishersci.comfishersci.com

Skin Protection: Wear appropriate protective gloves and clothing to prevent any skin exposure. fishersci.com All contaminated clothing should be removed immediately and washed before reuse. fishersci.com

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used. fishersci.com A type ABEK (EN14387) respirator filter is specified for this substance. sigmaaldrich.com

Storage protocols require keeping the container tightly closed in a dry, cool, and well-ventilated place, away from heat, sparks, and open flames. fishersci.comthermofisher.com It should be stored under an inert atmosphere. fishersci.com Incompatible materials that must be avoided include strong oxidizing agents, acids, acid anhydrides, and acid chlorides. fishersci.comfishersci.com

In case of a spill, all sources of ignition should be removed, and personnel should use personal protective equipment. fishersci.com The spill should be contained and soaked up with an inert absorbent material, such as sand or silica (B1680970) gel, and placed in a suitable, closed container for disposal. fishersci.com

GHS Hazard Classification for this compound

Hazard Class Hazard Category GHS Code Signal Word Hazard Statement
Flammable Liquids Category 3 H226 Danger Flammable liquid and vapor. nih.gov
Skin Corrosion/Irritation Category 1B H314 Danger Causes severe skin burns and eye damage. nih.gov

Data sourced from ECHA C&L Inventory notifications. nih.gov

Risk Assessment Frameworks for Chemical Research

Risk assessment for chemicals like this compound in a research context involves a systematic process to identify hazards and evaluate the risk of exposure to personnel and the environment. This framework is crucial for implementing appropriate control measures. The process generally follows four steps: hazard identification, exposure assessment, risk characterization, and risk management.

Hazard Identification: The first step is to identify the intrinsic hazards of the substance. For this compound, the primary hazards are its flammability and corrosivity. nih.gov It is classified as a Flammable Liquid (Category 3) and causes severe skin burns and eye damage (Skin Corrosion, Category 1B). nih.gov These classifications are based on standardized testing and are available in Safety Data Sheets (SDS) and on regulatory databases. sigmaaldrich.comnih.gov For related long-chain aliphatic amines, assessments have also identified potential for organ damage through prolonged or repeated exposure.

Exposure Assessment: This step evaluates the potential for exposure of laboratory workers and the environment. In a research setting, exposure can occur via inhalation, dermal contact, or accidental ingestion. thermofisher.com The assessment considers the quantity of the substance being used, its physical state (liquid), its volatility, and the types of procedures being performed. industrialchemicals.gov.au Engineering controls (fume hoods), administrative controls (standard operating procedures), and the use of Personal Protective Equipment (PPE) are evaluated to determine their effectiveness in minimizing exposure. fishersci.comfishersci.com Environmental exposure is also considered, particularly the potential for release into wastewater systems. canada.ca

Risk Characterization: Risk characterization integrates the information from hazard identification and exposure assessment to estimate the probability and severity of adverse effects. For this compound, the risk to researchers is considered high in the absence of stringent controls, due to its severe corrosive effects on skin and eyes. industrialchemicals.gov.au The flammability presents a significant safety risk if not handled in an environment free from ignition sources. fishersci.com Environmental risk assessments for similar aliphatic amines focus on their concentration in surface water, aiming to keep levels below the predicted no-effect concentration (PNEC) to protect aquatic organisms. canada.cacanada.ca

Risk Management: Based on the risk characterization, appropriate risk management measures are implemented. These are hierarchical, prioritizing engineering controls like fume hoods and dedicated storage areas. fishersci.comfishersci.com Administrative controls, including rigorous training on handling protocols and emergency procedures, are also critical. chemicalbook.com Finally, the consistent and correct use of PPE serves as the last line of defense. sigmaaldrich.comfishersci.com For some aliphatic amines, regulatory bodies have established specific conditions, such as limiting impurities or restricting certain uses, to manage identified health concerns like dermal sensitization. canada.ca Disposal of the chemical and its containers must be done in accordance with local, state, and federal regulations to mitigate environmental risk. fishersci.comthermofisher.com

Physicochemical Properties of this compound

Property Value
Molecular Formula C6H16N2
Molecular Weight 116.20 g/mol
Form Liquid
Boiling Point 169 °C (lit.)
Density 0.841 g/mL at 25 °C (lit.)
Flash Point 54 °C (129.2 °F) - closed cup
Refractive Index n20/D 1.4451 (lit.)

Data sourced from supplier technical documentation. sigmaaldrich.com

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for obtaining high-purity N-Propyl-1,3-propanediamine?

  • Methodology :

  • Alkylation Reactions : React 1,3-propanediamine with propyl halides (e.g., propyl bromide) under basic conditions. Use stoichiometric excess of the alkylating agent to ensure complete substitution .
  • Protection-Deprotection Strategies : Employ tert-butoxycarbonyl (Boc) protection for selective alkylation. For example, N-Boc-1,3-propanediamine can be alkylated, followed by acidic deprotection to yield the final product .
  • Purification : Utilize fractional distillation or column chromatography (e.g., silica gel) for isolation. Confirm purity via GC with nitrogen-phosphorus detection (GC/NT) or HPLC .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

  • Methodology :

  • Structural Elucidation : Use 1H^1H- and 13C^{13}C-NMR to confirm amine proton environments and carbon backbone integrity. Mass spectrometry (MS) provides molecular weight validation .
  • Purity Assessment : Quantify impurities via thin-layer chromatography (TLC) with UV visualization or HPLC with UV/vis detection. For example, TLC markers for bis-nitro derivatives (e.g., CP-17,462) help identify side products .
  • Thermal Analysis : Differential scanning calorimetry (DSC) determines melting points and thermal stability .

Advanced Research Questions

Q. How can this compound be integrated into coordination chemistry for catalytic or pharmacological applications?

  • Methodology :

  • Metal Complex Synthesis : React this compound with transition metals (e.g., Pt, Cu) in polar solvents (e.g., ethanol/water). For example, cis-[Pt(N-chpda)Cl₂] analogs exhibit antitumor activity .
  • Characterization : Use X-ray crystallography to resolve ligand geometry and metal-ligand bond angles. Spectroscopic techniques (e.g., UV-vis, EPR) analyze electronic transitions and paramagnetic properties .
  • Catalytic Testing : Evaluate complexes in olefin polymerization or hydrosilylation reactions. Monitor turnover frequency (TOF) and selectivity via gas chromatography .

Q. How do structural modifications (e.g., alkyl chain length, substituents) impact the biological activity of this compound derivatives?

  • Methodology :

  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., N-Ethyl-, N-Isopropyl-) and compare IC₅₀ values in enzyme inhibition assays. For instance, ethyl-substituted derivatives show IC₅₀ values as low as 0.46 µM in kinase inhibition .
  • Molecular Docking : Use computational tools (e.g., AutoDock) to model interactions with target proteins (e.g., ATP-binding pockets). Validate predictions with in vitro binding assays .
  • Data Contradiction Analysis : Address discrepancies in activity by evaluating assay conditions (e.g., buffer pH, co-solvents) or compound stability (e.g., oxidation susceptibility) .

Q. What strategies resolve contradictions in reported data for this compound-based compounds in biochemical assays?

  • Methodology :

  • Reproducibility Protocols : Standardize synthetic routes (e.g., Boc protection vs. direct alkylation) and purification steps to minimize batch variability .
  • Cross-Validation : Compare results across multiple analytical platforms (e.g., LC-MS vs. NMR) to confirm structural consistency .
  • Meta-Analysis : Aggregate data from peer-reviewed studies to identify trends. For example, longer alkyl chains (e.g., propyl vs. methyl) often enhance lipophilicity and membrane permeability .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.